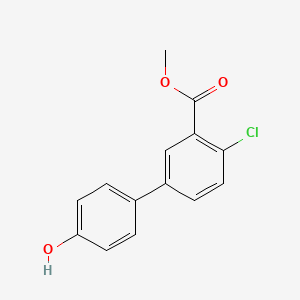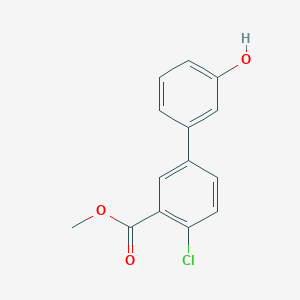
2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% (2-MTP) is a phenolic compound with a broad range of applications in the fields of medicinal chemistry, materials science, and biochemistry. It has been widely studied for its ability to modulate the activity of enzymes and receptors, as well as for its potential to act as a prodrug or drug delivery agent. 2-MTP is also known for its unique properties in the synthesis of pharmaceuticals, polymers, and other compounds.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been studied extensively for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been studied for its ability to modulate the activity of enzymes and receptors, as well as for its potential to act as a prodrug or drug delivery agent. In materials science, 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been investigated for its ability to form polymers and other compounds. In biochemistry, 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been studied for its ability to modulate the activity of proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed to act by binding to specific receptors or enzymes and modulating their activity. In addition, 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% may act as a prodrug or drug delivery agent, allowing the release of active compounds at specific times or locations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% have not been extensively studied. However, it is believed that 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% may have a range of effects on the body, including modulation of enzyme and receptor activity, as well as the potential to act as a prodrug or drug delivery agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and has a wide range of applications in medicinal chemistry, materials science, and biochemistry. In addition, it is relatively inexpensive and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. For example, it is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it is not very stable and can degrade over time.
Direcciones Futuras
There are several potential future directions related to 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. Finally, further research could be conducted to explore its potential as a prodrug or drug delivery agent.
Métodos De Síntesis
2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide in the presence of a base. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium ylide in the presence of a base. Each of these methods has its own advantages and disadvantages, and the choice of which method to use depends on the desired product and the availability of reagents.
Propiedades
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-6-9(14(15,16)17)8-11(13)10-4-2-3-5-12(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMRFSAVLTDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683638 |
Source


|
| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-94-8 |
Source


|
| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)

![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)










